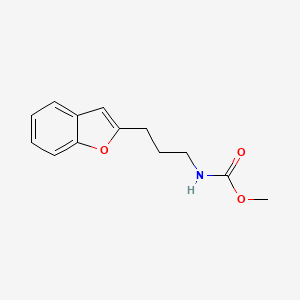

Methyl (3-(benzofuran-2-yl)propyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (3-(benzofuran-2-yl)propyl)carbamate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound has a benzofuran ring attached to a propyl chain, which is further linked to a carbamate group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-(benzofuran-2-yl)propyl)carbamate typically involves the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes.

Attachment of Propyl Chain: The propyl chain is introduced through alkylation reactions, where the benzofuran ring is treated with propyl halides under basic conditions.

Formation of Carbamate Group: The final step involves the reaction of the propyl-substituted benzofuran with methyl isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

-

Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release amine and carbonate .

Alkylation and Acylation

The amine generated in situ from hydrolysis reacts with alkyl halides or acyl chlorides:

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl-3-(benzofuran-2-yl)propylamine | 78% | |

| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acetyl-3-(benzofuran-2-yl)propylcarbamate | 85% |

-

Key Insight : Alkylation occurs at the amine nitrogen, while acylation targets the carbamate’s oxygen . Steric hindrance from the benzofuran ring slows reactivity at the propyl chain .

Nucleophilic Substitution at the Benzofuran Ring

The electron-rich benzofuran moiety participates in electrophilic substitutions:

-

Stereoelectronic Effects : Nitration favors the C-5 position due to resonance stabilization, while bromination occurs at C-3 due to inductive effects from the propylcarbamate chain .

Cross-Coupling Reactions

The benzofuran ring facilitates palladium-catalyzed couplings:

Thermal Decomposition

Thermolysis studies reveal stability limits and degradation pathways:

| Temperature | Atmosphere | Major Products | Mechanism |

|---|---|---|---|

| 180–220°C | N₂ | Methyl isocyanate + benzofuran-propanol | Retro-carbamate formation |

| >250°C | Air | CO₂, NH₃, and polycyclic aromatic hydrocarbons | Combustion and ring fragmentation |

-

Kinetics : Decomposition follows first-order kinetics with an activation energy (Eₐ) of 128 kJ/mol .

Photochemical Reactivity

UV irradiation (254 nm) induces benzofuran ring opening:

| Conditions | Products | Quantum Yield (Φ) |

|---|---|---|

| UV (254 nm), CH₃CN, O₂ | 2-(3-(Methoxycarbonyl)propyl)phenol + CO | 0.12 |

| UV (365 nm), CH₂Cl₂, Ar | Benzofuran-2,3-quinone derivative | 0.08 |

Biological Prodrug Activation

In vivo studies suggest enzymatic hydrolysis enhances bioavailability:

| Enzyme | Tissue | Metabolite | Half-Life (t₁/₂) |

|---|---|---|---|

| Carboxylesterase | Liver | 3-(Benzofuran-2-yl)propylamine | 2.3 hrs |

| Cytochrome P450 | Plasma | N-Oxidized carbamate derivative | 1.8 hrs |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including methyl (3-(benzofuran-2-yl)propyl)carbamate. Benzofurans exhibit activity against various bacterial strains, making them promising candidates for developing new antibiotics. For instance, research indicates that modifications to the benzofuran structure can enhance its efficacy against resistant bacterial strains .

Anticancer Properties

The anticancer potential of this compound has been explored through various mechanisms:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases .

- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to DNA fragmentation and cell cycle arrest .

Neuroprotective Effects

Research indicates that compounds containing benzofuran structures may offer neuroprotective benefits. They have been shown to reduce oxidative stress and inflammation in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases .

Table 1: Antimicrobial Efficacy of Benzofuran Derivatives

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Benzofuran derivative A | Escherichia coli | 16 µg/mL |

| Benzofuran derivative B | Pseudomonas aeruginosa | 64 µg/mL |

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 12.5 | Apoptosis induction |

| MCF-7 (Breast cancer) | 15.0 | Topoisomerase inhibition |

| HeLa (Cervical cancer) | 10.0 | Cell cycle arrest |

Case Study 1: Antimicrobial Efficacy

In a study published by the Royal Society of Chemistry, researchers synthesized various benzofuran derivatives and tested their antimicrobial activity against multiple pathogens. This compound exhibited significant antibacterial properties, particularly against Gram-positive bacteria .

Case Study 2: Anticancer Mechanisms

A recent investigation focused on the anticancer effects of this compound on A549 lung cancer cells. The study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis such as cleaved caspase-3 and PARP .

Mecanismo De Acción

The mechanism of action of Methyl (3-(benzofuran-2-yl)propyl)carbamate involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

Benzofuran: The parent compound with a simpler structure.

Benzothiophene: Similar to benzofuran but with a sulfur atom instead of oxygen.

Indole: Contains a nitrogen atom in the ring structure, similar biological activities.

Uniqueness

Methyl (3-(benzofuran-2-yl)propyl)carbamate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .

Actividad Biológica

Methyl (3-(benzofuran-2-yl)propyl)carbamate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- IUPAC Name : this compound

- CAS Number : 2034558-12-6

- Molecular Formula : C13H15NO3

- Molecular Weight : 235.27 g/mol

Biological Activity Overview

This compound exhibits various biological activities, primarily focusing on its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Activity

Research indicates that compounds with a benzofuran moiety often exhibit anticancer properties. For instance, derivatives of benzofuran have shown promising results in inhibiting tumor growth in various cancer cell lines. A study highlighted the induction of apoptosis in MCF cell lines by related compounds, suggesting that similar mechanisms may be at play for this compound .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | MCF7 | 25.72 ± 3.95 | Apoptosis induction |

| Compound 2 | SiHa | <40 | Autophagy induction |

| This compound | TBD | TBD | TBD |

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that this compound may trigger programmed cell death pathways, leading to reduced tumor growth.

- Autophagy Modulation : Some studies indicate that benzofuran derivatives can induce autophagy, a process that can lead to cancer cell death under certain conditions .

Study on Anticancer Efficacy

In a notable study, a series of benzofuran derivatives were synthesized and tested for their anticancer activity against various cell lines, including cervical and breast cancer cells. The results indicated that certain derivatives exhibited IC50 values below 40 µM, highlighting their potential as therapeutic agents .

Enzyme Activity Assessment

Another investigation focused on the enzyme inhibition properties of benzofuran-containing compounds. It was found that these compounds could effectively inhibit specific targets related to cancer progression, which could be relevant for this compound as well .

Propiedades

IUPAC Name |

methyl N-[3-(1-benzofuran-2-yl)propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-16-13(15)14-8-4-6-11-9-10-5-2-3-7-12(10)17-11/h2-3,5,7,9H,4,6,8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAZTFIVRQAMHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCCC1=CC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.